2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide
Description
Properties
IUPAC Name |
2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S2/c1-2-3-7-19-10-12-20(13-11-19)33(30,31)21-16-26-24(27-23(21)29)32-17-22(28)25-15-14-18-8-5-4-6-9-18/h4-6,8-13,16H,2-3,7,14-15,17H2,1H3,(H,25,28)(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBDKUPNCYQMAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Overview of Analogues
The table below summarizes key analogues, their structural variations, and reported activities:
A. Substituents on the Pyrimidinone Ring
- 5-Substituents: 4-Butylbenzenesulfonyl (target compound): The butyl chain increases hydrophobicity compared to Hit15’s 4-isopropylbenzenesulfonyl . This may enhance tissue penetration but reduce solubility.
2-Sulfanyl Linkage :
- All analogues retain the sulfanyl bridge, critical for maintaining molecular rigidity and hydrogen bonding.
B. Acetamide Moieties
- N-(3-Methoxyphenyl) (Hit15): The methoxy group introduces polarity, possibly improving solubility and anti-inflammatory activity .
- N-(4-Methylphenyl) (CAS 333758-65-9): Methyl enhances lipophilicity, which may correlate with higher predicted density (1.22 g/cm³) .
C. Pharmacological Activities
- Antiviral/Anti-inflammatory : Hit15’s 43% pseudovirus inhibition and neutrophil elastase suppression highlight the therapeutic relevance of the 4-isopropylbenzenesulfonyl group .
- Kinase Inhibition: Quinazolinone hybrids (Compounds 8–12) demonstrate that aryl substituents (e.g., 4-chlorophenyl) significantly impact EGFR/BRAFV600E inhibition .
Research Findings and Gaps
- Hit15 : Only in vitro data are available; in vivo efficacy and toxicity studies are needed .
- Quinazolinone Hybrids: Detailed IC50 values and selectivity profiles are unreported in the evidence .
- Target Compound: No direct biological data are available; its structural similarity to Hit15 suggests prioritization for antiviral/anti-inflammatory screening.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
